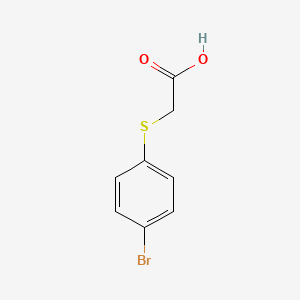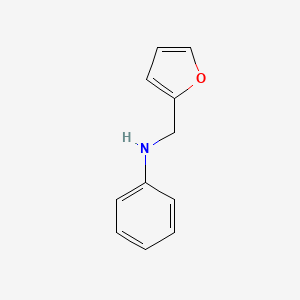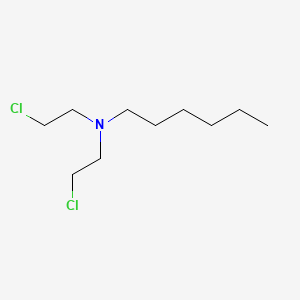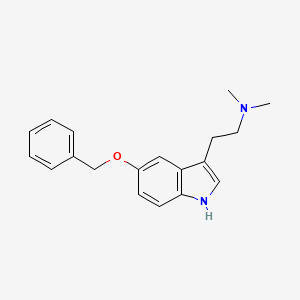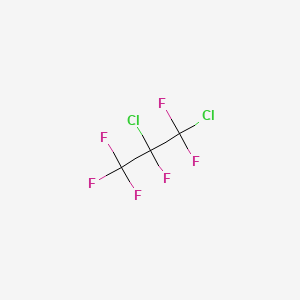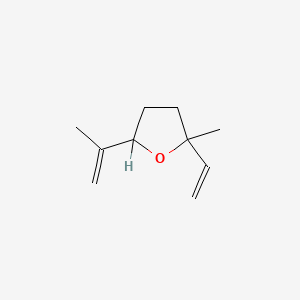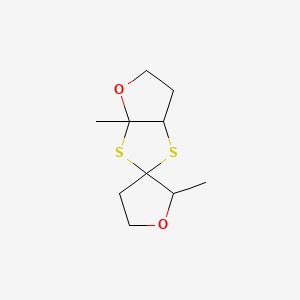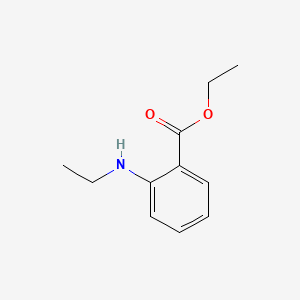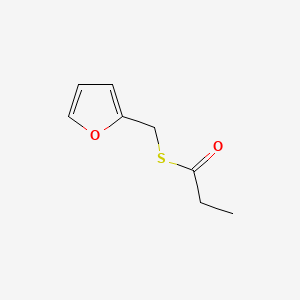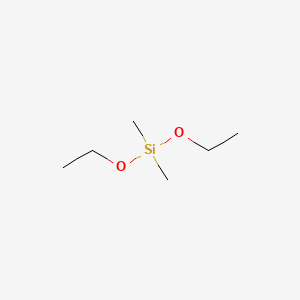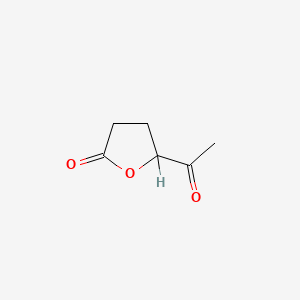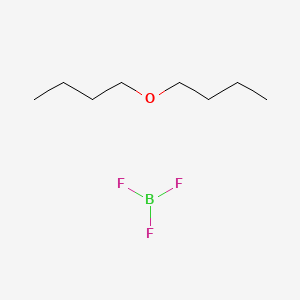
1-butoxybutane; trifluoroborane
Übersicht
Beschreibung
1-butoxybutane; trifluoroborane, also known as boron trifluoride dibutyl etherate, is a chemical compound with the molecular formula C8H18BF3O and a molecular weight of 198.04 g/mol . It is a complex formed between boron trifluoride and dibutyl ether, and it appears as a light yellow to brown liquid .
Vorbereitungsmethoden
The preparation of 1-butoxybutane; trifluoroborane typically involves the reaction of boron trifluoride with dibutyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of boron trifluoride and to ensure the purity of the final product .
Analyse Chemischer Reaktionen
1-butoxybutane; trifluoroborane undergoes various types of chemical reactions, including:
Lewis Acid Reactions: As a Lewis acid, it can react with Lewis bases to form adducts.
Substitution Reactions: It can participate in substitution reactions where the trifluoroborane group is replaced by other functional groups.
Complex Formation: It can form complexes with other compounds, which can be used in various chemical processes.
Common reagents used in these reactions include other Lewis bases, nucleophiles, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-butoxybutane; trifluoroborane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions due to its strong Lewis acid properties.
Material Science: It is used in the preparation of advanced materials and polymers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: It is used in various chemical research applications to study the reactivity and properties of boron-containing compounds
Wirkmechanismus
The mechanism of action of 1-butoxybutane; trifluoroborane involves its role as a Lewis acid. It can accept electron pairs from Lewis bases, leading to the formation of stable adducts. This property makes it useful in catalysis and other chemical processes where electron transfer is involved .
Vergleich Mit ähnlichen Verbindungen
1-butoxybutane; trifluoroborane can be compared with other similar compounds such as:
Boron Trifluoride: A simpler boron compound with similar Lewis acid properties.
Boron Trichloride: Another boron halide with different reactivity and applications.
Boron Tribromide: A boron compound with similar uses in organic synthesis but different reactivity due to the presence of bromine
The uniqueness of this compound lies in its ability to form stable complexes with dibutyl ether, which enhances its reactivity and makes it suitable for specific applications in catalysis and material science .
Eigenschaften
IUPAC Name |
1-butoxybutane;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h3-8H2,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKVBDZRILNPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060473 | |
| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-04-4 | |
| Record name | Boron, trifluoro(1,1'-oxybis(butane))-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoro[1,1'-oxybis[butane]]boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


